(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
The compound (4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic molecule featuring a pyridazine core substituted with a pyridin-3-ylamino group, a piperazine linker, and a thiophen-2-yl methanone moiety. The thiophene and pyridine groups enhance π-π stacking interactions, while the piperazine linker provides conformational flexibility for target binding .
Properties
IUPAC Name |
[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMAJDFHQXSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound belongs to a broader class of arylpiperazine derivatives with methanone or ethanone substituents. Below is a comparative analysis with structurally related molecules:
Functional and Pharmacological Differences
Electron-Withdrawing Groups: The target compound lacks the trifluoromethyl (-CF₃) group present in MK37 and MK45. This omission may reduce metabolic stability but improve solubility due to decreased hydrophobicity .
Ring Systems: The pyridazine core in the target compound contrasts with the simpler piperazine in MK36. Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases compared to MK37’s phenyl-piperazine system .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization of pyridazine, whereas MK37 and MK47 are synthesized via single-step coupling, reducing yield variability .
Q & A
Q. What protocols ensure reproducibility in synthesizing derivatives with modified pyridazine or thiophene groups?
- Answer:
- Quality Control: Validate intermediates via TLC and NMR at each synthetic step.
- Reaction Scaling: Maintain a 1:3 solvent-to-reactant ratio and avoid exceeding 100 mL reaction volumes to prevent exothermic side reactions .
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